What is the exact chemical structure of ethyl 3-fluorocinnamate
What is the exact chemical structure of ethyl 3-fluorocinnamate
Structural Elucidation, Synthesis, and Pharmacological Utility of Ethyl 3-Fluorocinnamate: A Technical Whitepaper
Executive Summary
Ethyl 3-fluorocinnamate is a halogenated α,β-unsaturated ester that serves as a highly versatile synthetic intermediate in medicinal chemistry and agrochemical development. Characterized by a rigid planar geometry and the distinct stereoelectronic effects of a meta-substituted fluorine atom, this scaffold is frequently utilized in the design of epigenetic modulators and crop protection agents. This whitepaper details its physicochemical profile, analytical fingerprint, self-validating synthetic workflows, and downstream pharmacological applications.
Structural Identity & Physicochemical Parameters
Systematically named ethyl (E)-3-(3-fluorophenyl)prop-2-enoate, the molecule consists of a central cinnamate core, modified by a fluorine atom at the meta position of the phenyl ring and an ethyl ester moiety[1]. The highly electronegative fluorine atom significantly alters the electronic distribution of the aromatic system via inductive withdrawal, without introducing excessive steric hindrance. The trans (E) geometry of the alkene is thermodynamically favored due to the minimized steric repulsion between the aromatic ring and the ester group.
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | Ethyl (E)-3-(3-fluorophenyl)prop-2-enoate |
| CAS Registry Number | 351-46-2[1] |
| Molecular Formula | C₁₁H₁₁FO₂[1] |
| Molecular Weight | 194.20 g/mol |
| Appearance | Colorless liquid[2] |
Spectroscopic Elucidation (NMR & IR Fingerprinting)
The exact chemical structure is unequivocally confirmed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 2: ¹H and ¹³C NMR Spectral Assignments (CDCl₃ / MeOD) [2][3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Structural Assignment |
| ¹H | 7.62 - 7.63 | d, J = 16.0 | Alkene =CH-Ar (β-proton) |
| ¹H | 7.44 - 7.03 | m | Aromatic protons (Ar-H) |
| ¹H | 6.42 - 6.51 | d, J = 16.0 | Alkene =CH-CO (α-proton) |
| ¹H | 4.27 | q, J = 7.1 | Ester -CH₂- |
| ¹H | 1.34 | t, J = 7.1 | Ester -CH₃ |
| ¹³C | 167.1 | s | Carbonyl (C=O) |
| ¹³C | 160.0 | d (C-F coupling) | Aromatic C-F |
| ¹³C | 144.6 | s | Alkene Cβ |
| ¹³C | 60.6 | s | Ester -CH₂- |
| ¹³C | 14.4 | s | Ester -CH₃ |
Causality in Analytical Data: The vinylic protons exhibit a scalar coupling constant of 16.0 Hz. According to the Karplus equation, this large J value is definitive proof of a dihedral angle of approximately 180°, confirming the trans-diaxial-like relationship of the E-isomer[2][3]. A Z-isomer would present a significantly smaller coupling constant (~10-12 Hz). Furthermore, strong IR absorption bands at 1706 cm⁻¹ and 1640 cm⁻¹ correspond to the conjugated ester carbonyl (C=O) and the alkene (C=C) stretch, respectively[2].
Synthetic Methodologies: Causality & Workflow
Ethyl 3-fluorocinnamate can be synthesized via multiple routes, most notably through the direct Fischer esterification of 3-fluorocinnamic acid or via Wittig olefination of 3-fluorobenzaldehyde[4][5].
Synthetic pathways for ethyl 3-fluorocinnamate via Fischer esterification and Wittig olefination.
Self-Validating Protocol: Acid-Catalyzed Direct Esterification
This protocol leverages thermodynamic principles to drive the equilibrium toward the ester product[2].
Step 1: Reagent Preparation & Activation
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Action: Suspend 500 mg of 3-fluorocinnamic acid in 3.8 mL (65.1 mmol) of absolute ethanol. Slowly add 0.5 mL of 98% aqueous H₂SO₄ dropwise[2].
-
Causality: Ethanol acts as both the nucleophile and the solvent. The massive molar excess of ethanol forces the equilibrium to the right via Le Chatelier's principle. H₂SO₄ serves as a proton source to activate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack.
Step 2: Thermal Reflux & Monitoring
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Action: Magnetically stir the solution at 82 °C (reflux). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% EtOAc/hexane mobile phase[2].
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier of the tetrahedral intermediate formation. The highly conjugated cinnamate scaffold allows for reliable TLC monitoring via UV visualization at 254 nm. The disappearance of the highly polar carboxylic acid spot validates reaction completion.
Step 3: Quenching & Phase Partitioning
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Action: Cool the reaction to room temperature and add 10 mL of distilled water. Extract the resulting ethyl ester with Ethyl Acetate (3 x 15 mL)[2].
-
Causality: Cooling prevents undesired reverse hydrolysis during the aqueous quench. Water decreases the solubility of the organic product, facilitating a biphasic partition. Ethyl acetate provides the optimal polarity profile to extract the ester while leaving the highly polar H₂SO₄ and any unreacted acid in the aqueous phase.
Step 4: Desiccation & Isolation
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Action: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].
-
Causality: Na₂SO₄ acts as a desiccant to sequester residual water from the organic phase, ensuring that concentration under heat and vacuum does not trigger reverse ester hydrolysis.
Pharmacological Utility & Epigenetic Modulation
Ethyl 3-fluorocinnamate is not merely an end-product; it is a highly versatile building block in drug discovery. Its rigid structure and the distinct stereoelectronic effects of the fluorine atom make it an ideal scaffold for developing targeted therapeutics.
Downstream applications of the ethyl 3-fluorocinnamate scaffold in targeted drug discovery.
Epigenetic Modulators (PRMT Inhibitors): The compound is utilized in the synthesis of novel symmetrical ureas designed to modulate Protein Arginine Methyltransferases (PRMTs)[6]. PRMTs are crucial epigenetic enzymes that methylate arginine residues on histones, regulating chromatin structure and gene expression. Overexpression of PRMTs is linked to cardiovascular diseases and various cancers[6]. By incorporating the 3-fluorocinnamate moiety, medicinal chemists can fine-tune the steric bulk and lipophilicity of the inhibitor, enhancing its binding affinity to the PRMT active site.
Antifungal Agents: Furthermore, cinnamic acid esters, including ethyl 3-fluorocinnamate, exhibit significant bioactivity as antifungal agents for plant protection[4][5]. Structure-Activity Relationship (SAR) analyses reveal that the substitution pattern on the phenyl ring (such as the meta-fluoro group) and the alkyl chain length in the ester moiety comprehensively dictate the antifungal efficacy[4]. The compound's simple structure, low-cost synthesis, and environmentally friendly profile make it an excellent candidate for agricultural applications[5].
Sources
- 1. mopai89.lookchem.com [mopai89.lookchem.com]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. rsc.org [rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
